molecular formula C19H14N4O3S B251013 N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide

N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide

Cat. No.: B251013
M. Wt: 378.4 g/mol
InChI Key: KDUFPSSPSXBWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 works by inhibiting the protein kinase BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in various cellular processes, including B-cell activation, proliferation, and survival. By inhibiting BTK, TAK-659 blocks B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in B-cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its potency and selectivity for BTK inhibition. This makes it an ideal tool for studying the role of BTK in various cellular processes. However, one of the limitations of TAK-659 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on TAK-659. One of the main directions is the development of TAK-659 as a therapeutic agent for B-cell malignancies and inflammatory diseases. Another direction is the further elucidation of the molecular mechanisms underlying the effects of TAK-659 on B-cell receptor signaling and pro-inflammatory cytokine production. Additionally, the development of more selective and potent BTK inhibitors may lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine with 2-aminobenzonitrile to form the intermediate compound. This intermediate is then reacted with carbon disulfide and potassium carbonate to form the thioamide derivative. The final step involves the reaction of the thioamide derivative with 2-furoyl chloride to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in various scientific fields, including oncology, immunology, and inflammation. In oncology, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. In immunology, TAK-659 has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. In inflammation, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H14N4O3S/c1-11-10-12(18-22-16-14(26-18)4-2-8-20-16)6-7-13(11)21-19(27)23-17(24)15-5-3-9-25-15/h2-10H,1H3,(H2,21,23,24,27)

InChI Key

KDUFPSSPSXBWHD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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